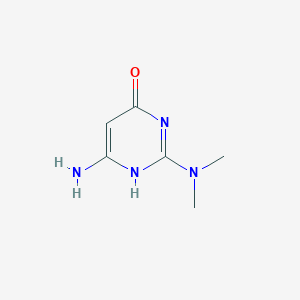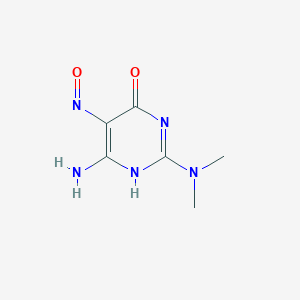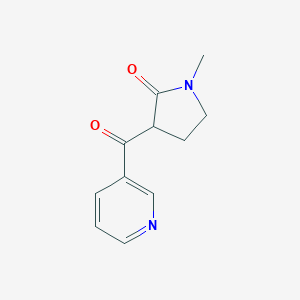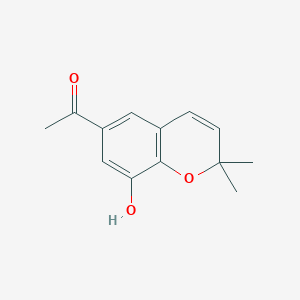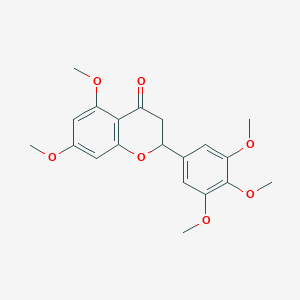
2-Desmetiltiocolchicina
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 2-Demethylthiocolchicine, such as 2-chloroacetyl-2-demethylthiocolchicine, involves chemical modifications that enable specific interactions with biological targets like tubulin. These modifications include the introduction of chloroacetyl groups, which react covalently with specific cysteine residues in the protein structure of tubulin, indicating a sophisticated approach to targeting molecular structures within biological systems (Bai et al., 2000).
Molecular Structure Analysis
The molecular structure of 2-Demethylthiocolchicine derivatives, such as demethylisothiocolchicine, has been studied through crystallography, revealing that these molecules maintain the overall shape of active colchicine derivatives but with specific conformational changes, such as different conformations of methoxy groups. This structural understanding is crucial for evaluating the compound's potential interactions with biological molecules (Margulis, 1977).
Chemical Reactions and Properties
The chemical reactivity of 2-Demethylthiocolchicine involves its ability to form covalent bonds with tubulin, specifically through reactions with cysteine residues. This reactivity is indicative of the compound's potential mechanism of action, where it can interfere with tubulin polymerization, a critical process in cell division (Grover et al., 1992).
Physical Properties Analysis
The physical properties of 2-Demethylthiocolchicine and its derivatives, such as solubility, crystalline structure, and molecular weight, are essential for understanding how these compounds can be utilized in research and development. However, specific studies focusing on these properties were not directly found in the current search, indicating a potential area for further research.
Chemical Properties Analysis
2-Demethylthiocolchicine's chemical properties, including its reactivity, stability, and interactions with biological molecules, are key to its study and application. The compound's ability to bind covalently to tubulin by reacting with cysteine residues demonstrates its potential for modulating biological pathways, particularly those involved in cell division and cancer research (Bai et al., 2000).
Aplicaciones Científicas De Investigación
Agente antiproliferativo en investigación del cáncer
2-Desmetiltiocolchicina: se ha estudiado por sus efectos antiproliferativos, particularmente en la investigación del cáncer. Es un derivado de la colchicina, que es conocida por su alta afinidad por unirse a la tubulina en las células cancerosas, lo que lleva a la inhibición de la polimerización de los microtúbulos y al arresto de la mitosis . La desmetilación de la tiocolchicina afecta sus propiedades biológicas, incluida su capacidad de unión a la tubulina y su toxicidad .
Síntesis de nuevos análogos para uso terapéutico
Los investigadores han sintetizado nuevos análogos de colchicina y tiocolchicina desmetiladas regioselectivamente para explorar su potencial terapéutico . Estos análogos, incluyendo This compound, se han evaluado por su actividad antiproliferativa, mostrando algunos perfiles biológicos prometedores .
Estudios de unión y estabilidad de la tubulina
This compound: se utiliza en estudios para comprender la dinámica de unión de los colchicinoides a la tubulina. Es más estable, presenta menor toxicidad y tiene una mayor afinidad de unión a la tubulina en comparación con otros derivados de la colchicina . Esto lo convierte en un compuesto valioso para cartografiar el sitio de unión de los colchicinoides en la β-tubulina .
Desarrollo de agentes antimitóticos
Debido a sus propiedades antimitóticas, This compound se está investigando para el desarrollo de agentes antimitóticos. Estos agentes pueden usarse potencialmente para tratar enfermedades donde la división celular es un factor, como el cáncer .
Evaluación de propiedades fisicoquímicas
El compuesto también se utiliza en la evaluación de las propiedades fisicoquímicas de los derivados de la colchicina. Las sustituciones en posiciones específicas proporcionan control sobre la afinidad de hidratación y la solubilidad, que son cruciales para la formulación de fármacos .
Diseño de fármacos y estudios de acoplamiento molecular
This compound: sirve como compuesto modelo en el diseño de fármacos y los estudios de acoplamiento molecular. Ayuda a predecir cómo los fármacos se unen a sus objetivos y en el diseño de fármacos con mayor eficacia y menos efectos secundarios .
Mecanismo De Acción
Target of Action
The primary target of 2-Demethylthiocolchicine is the protein tubulin . Tubulin is an α, β-heterodimer that forms the core of the microtubule . Microtubules are a key component of the cell’s cytoskeleton and play crucial roles in many cellular processes, including cell division and intracellular transport .
Mode of Action
2-Demethylthiocolchicine interacts with tubulin at the colchicine binding site . This interaction inhibits tubulin assembly and suppresses microtubule formation . Specifically, 2-Demethylthiocolchicine and similar colchicinoids bind to tubulin and react covalently with β−tubulin, forming adducts with Cysβ239 and Cysβ354 .
Biochemical Pathways
By inhibiting tubulin assembly and suppressing microtubule formation, 2-Demethylthiocolchicine disrupts microtubule dynamics . This disruption affects various cellular processes that rely on microtubules, including cell division and intracellular transport . As a result, cells may be arrested during interphase .
Pharmacokinetics
Thiocolchicoside, for example, is rapidly absorbed from the gastrointestinal tract, with peak levels detected within 1 hour in most subjects . Elimination is also rapid, with mean residence time values of 5-6 hours . .
Result of Action
The molecular and cellular effects of 2-Demethylthiocolchicine’s action primarily involve the disruption of microtubule dynamics . This disruption can lead to cell cycle arrest and potentially cell death, particularly in rapidly dividing cells . Therefore, 2-Demethylthiocolchicine and similar compounds have potential as chemotherapeutic agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Demethylthiocolchicine, although specific studies on this compound are lacking. Research on other compounds suggests that factors such as diet, physical activity, exposure to other chemicals, and even stress can influence the body’s response to various substances
Direcciones Futuras
Colchicine binding site inhibitors (CBSIs) like 2-Demethylthiocolchicine have strong antiproliferative effects on multidrug-resistant tumor cells and have become the mainstream research orientation of microtubule-targeted agents . The recent advances of CBSIs during 2017–2022, attempts to depict their biological activities to analyze the structure–activity relationships and offers new perspectives for designing the next generation of novel CBSIs .
Propiedades
IUPAC Name |
N-[(7S)-2-hydroxy-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(26-2)20(25)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQLBXIHBJAOIO-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236341 | |
| Record name | 2-Demethylthiocolchicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87424-26-8 | |
| Record name | N-[(7S)-5,6,7,9-Tetrahydro-2-hydroxy-1,3-dimethoxy-10-(methylthio)-9-oxobenzo[a]heptalen-7-yl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87424-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Demethylthiocolchicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087424268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Demethylthiocolchicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Demethylthiocolchicine interact with its target and what are the downstream effects?
A: 2-Demethylthiocolchicine (2-DMTC) binds to tubulin, specifically the β-tubulin subunit, similar to its parent compound, colchicine. [, , ] This binding disrupts microtubule dynamics, ultimately inhibiting microtubule polymerization. [] Microtubules are essential for various cellular processes, including cell division, intracellular transport, and cell shape maintenance. Therefore, disrupting microtubule dynamics through 2-DMTC binding leads to mitotic arrest and ultimately cell death.
Q2: What is known about the structural characterization of 2-Demethylthiocolchicine?
A: While the provided excerpts do not explicitly mention the molecular formula and weight of 2-Demethylthiocolchicine, they do highlight its structural relation to colchicine and thiocolchicine. [, , ] 2-DMTC is a derivative of thiocolchicine, where a methyl group is removed from the methoxy group at the 2-position of the A ring. [, ] Further structural characterization, including spectroscopic data, would require consultation of the full research articles or relevant databases.
Q3: What are the applications of radiolabeled 2-Demethylthiocolchicine in research?
A: The development of 14C-labeled 2-DMTC has been instrumental in advancing research on the colchicine binding site of tubulin. [] Due to its high specificity for β-tubulin, 14C-labeled 2-DMTC can be used as a molecular probe to identify and characterize the colchicine binding site. [] This facilitates research into the precise binding interactions between colchicinoids and tubulin, contributing to a deeper understanding of microtubule dynamics and the development of novel antimitotic agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






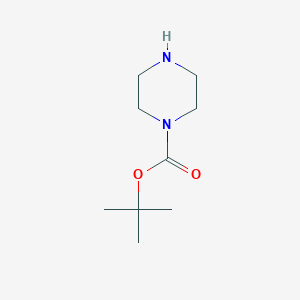
![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)

